4,7-Di-tert-butylacenaphthylen-1(2H)-one
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Overview
Description
4,7-Di-tert-butylacenaphthylen-1(2H)-one is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of two tert-butyl groups at the 4 and 7 positions of the acenaphthylene ring system, and a ketone functional group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di-tert-butylacenaphthylen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthylene as the core structure.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced at the 4 and 7 positions through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ketone: The ketone functional group at the 1 position is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-Di-tert-butylacenaphthylen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
4,7-Di-tert-butylacenaphthylen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4,7-Di-tert-butylacenaphthylen-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups and a bipyridine structure.
2,5-Di-tert-butyl-1,4-benzoquinone: A quinone derivative with tert-butyl groups.
Uniqueness
4,7-Di-tert-butylacenaphthylen-1(2H)-one is unique due to its specific acenaphthylene core structure and the positioning of the tert-butyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
922714-13-4 |
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Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4,7-ditert-butyl-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C20H24O/c1-19(2,3)14-7-12-8-15(20(4,5)6)11-16-17(21)10-13(9-14)18(12)16/h7-9,11H,10H2,1-6H3 |
InChI Key |
TXFNTIVTVKAUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C(=O)C2)C(C)(C)C |
Origin of Product |
United States |
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